molecular formula C12H9FOS B067059 4-(4-Fluorophenoxy)benzenethiol CAS No. 193022-94-5

4-(4-Fluorophenoxy)benzenethiol

Cat. No. B067059
CAS RN: 193022-94-5
M. Wt: 220.26 g/mol
InChI Key: QAMMMKJJVLYVAR-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenoxy)benzenethiol” is a chemical compound with the molecular formula C12H9FOS . It has a molecular weight of 220.26 .

properties

IUPAC Name

4-(4-fluorophenoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FOS/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMMKJJVLYVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617161
Record name 4-(4-Fluorophenoxy)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)benzenethiol

CAS RN

193022-94-5
Record name 4-(4-Fluorophenoxy)benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (9.95 grams, 0.26 mole) was added in portions to a stirred solution of 4-(4-fluorophenoxy)benzenesulfonylchloride (30 grams, 0.105 mole) in tetrahydrofuran (700 mL). The resulting mixture was heated at reflux for 1.5 hours, cooled in an ice bath and quenched by addition of 10% aqueous sulfuric acid solution (100 mL). After stirring for 30 minutes, the mixture was filtered through Celite™ and the tetrahydrofuran was removed under vacuum. The residue was diluted with water and extracted with diethyl ether. The organic layer was washed with water and brine, dried over magnesium sulfate and concentrated under vacuum to provide the title compound as a white solid (23 grams, 100%).
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100%

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